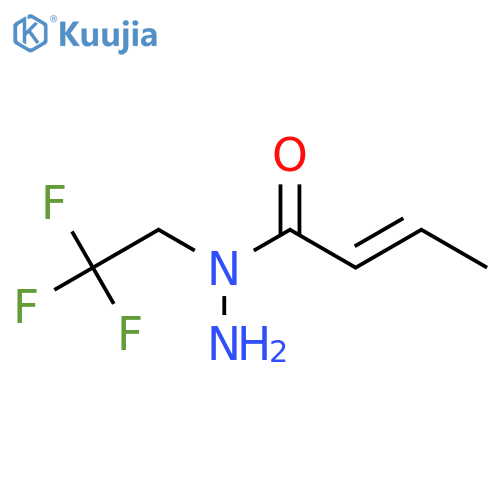

Cas no 2169896-93-7 (N-(2,2,2-trifluoroethyl)but-2-enehydrazide)

N-(2,2,2-trifluoroethyl)but-2-enehydrazide 化学的及び物理的性質

名前と識別子

-

- N-(2,2,2-trifluoroethyl)but-2-enehydrazide

- EN300-1276051

- 2169896-93-7

-

- インチ: 1S/C6H9F3N2O/c1-2-3-5(12)11(10)4-6(7,8)9/h2-3H,4,10H2,1H3/b3-2+

- InChIKey: QLKXZYCCWBGQBF-NSCUHMNNSA-N

- ほほえんだ: FC(CN(C(/C=C/C)=O)N)(F)F

計算された属性

- せいみつぶんしりょう: 182.06669740g/mol

- どういたいしつりょう: 182.06669740g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

N-(2,2,2-trifluoroethyl)but-2-enehydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1276051-1.0g |

N-(2,2,2-trifluoroethyl)but-2-enehydrazide |

2169896-93-7 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-1276051-10000mg |

N-(2,2,2-trifluoroethyl)but-2-enehydrazide |

2169896-93-7 | 10000mg |

$3131.0 | 2023-10-01 | ||

| Enamine | EN300-1276051-1000mg |

N-(2,2,2-trifluoroethyl)but-2-enehydrazide |

2169896-93-7 | 1000mg |

$728.0 | 2023-10-01 | ||

| Enamine | EN300-1276051-2500mg |

N-(2,2,2-trifluoroethyl)but-2-enehydrazide |

2169896-93-7 | 2500mg |

$1428.0 | 2023-10-01 | ||

| Enamine | EN300-1276051-5000mg |

N-(2,2,2-trifluoroethyl)but-2-enehydrazide |

2169896-93-7 | 5000mg |

$2110.0 | 2023-10-01 | ||

| Enamine | EN300-1276051-500mg |

N-(2,2,2-trifluoroethyl)but-2-enehydrazide |

2169896-93-7 | 500mg |

$699.0 | 2023-10-01 | ||

| Enamine | EN300-1276051-250mg |

N-(2,2,2-trifluoroethyl)but-2-enehydrazide |

2169896-93-7 | 250mg |

$670.0 | 2023-10-01 | ||

| Enamine | EN300-1276051-100mg |

N-(2,2,2-trifluoroethyl)but-2-enehydrazide |

2169896-93-7 | 100mg |

$640.0 | 2023-10-01 | ||

| Enamine | EN300-1276051-50mg |

N-(2,2,2-trifluoroethyl)but-2-enehydrazide |

2169896-93-7 | 50mg |

$612.0 | 2023-10-01 |

N-(2,2,2-trifluoroethyl)but-2-enehydrazide 関連文献

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

N-(2,2,2-trifluoroethyl)but-2-enehydrazideに関する追加情報

Professional Introduction to N-(2,2,2-trifluoroethyl)but-2-enehydrazide (CAS No. 2169896-93-7)

N-(2,2,2-trifluoroethyl)but-2-enehydrazide, identified by the Chemical Abstracts Service Number (CAS No.) 2169896-93-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the hydrazide class, characterized by the presence of a hydrazine moiety (-NH-NH₂) attached to an alkenyl group. The introduction of a 2,2,2-trifluoroethyl substituent introduces unique electronic and steric properties, making it a valuable intermediate in the synthesis of novel therapeutic agents.

The structural features of N-(2,2,2-trifluoroethyl)but-2-enehydrazide position it as a versatile building block in medicinal chemistry. The trifluoromethyl group (-CF₃) is renowned for its ability to modulate metabolic stability, lipophilicity, and binding affinity in drug candidates. This modification has been widely explored in the development of small-molecule inhibitors and activators targeting various biological pathways. The compound's hydrazide functionality further enhances its utility as a reagent in cycloaddition reactions, particularly in the formation of heterocyclic scaffolds that are prevalent in biologically active molecules.

In recent years, there has been a surge in research focused on harnessing the potential of fluorinated compounds in drug design. The incorporation of fluorine atoms into molecular structures has been shown to improve pharmacokinetic properties, including solubility and metabolic resistance. N-(2,2,2-trifluoroethyl)but-2-enehydrazide exemplifies this trend, as its trifluoromethyl-substituted backbone offers a promising platform for developing next-generation pharmaceuticals. Studies have demonstrated its efficacy in generating derivatives with enhanced binding interactions to therapeutic targets.

The compound's reactivity also makes it a valuable tool in synthetic organic chemistry. The presence of both an alkene and a hydrazide moiety allows for diverse chemical transformations, including Michael additions, Diels-Alder reactions, and transition-metal-catalyzed cross-coupling processes. These reactions are pivotal in constructing complex molecular architectures essential for drug discovery efforts. Researchers have leveraged N-(2,2,2-trifluoroethyl)but-2-enehydrazide to synthesize novel heterocycles that exhibit potent activity against enzymes and receptors implicated in diseases such as cancer and inflammatory disorders.

One notable application of this compound is in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in cell signaling pathways, and their dysregulation is often associated with pathological conditions. The trifluoromethyl group enhances the binding affinity of kinase inhibitors by improving interactions with the enzyme's active site. Additionally, the hydrazide moiety can participate in covalent bonding with cysteine residues in kinases, leading to irreversible inhibition—a desirable property for long-lasting therapeutic effects.

The pharmaceutical industry has also explored N-(2,2,2-trifluoroethyl)but-2-enehydrazide as a precursor for developing antiviral agents. Viruses rely on host cellular machinery for replication, making them susceptible to interference by small molecules targeting viral proteases or polymerases. The compound's structural features allow for the design of derivatives that disrupt viral replication cycles without significant toxicity to host cells. Preliminary studies have shown promising results in inhibiting viral enzymes through covalent modifications facilitated by the hydrazide group.

The synthetic methodologies employed in producing N-(2,2,2-trifluoroethyl)but-2-enehydrazide also reflect advancements in green chemistry principles. Modern synthetic routes prioritize atom economy and minimal waste generation, ensuring sustainable production practices. Techniques such as catalytic hydrogenation and microwave-assisted synthesis have been utilized to streamline the preparation process while maintaining high yields and purity standards required for pharmaceutical applications.

The compound's potential extends beyond its direct use as a therapeutic agent; it serves as an inspiration for designing new chemical entities with tailored properties. By modifying its structure—such as introducing additional fluorinated groups or altering the alkyl chain—the chemical space can be expanded to uncover novel bioactivities. This underscores the importance of N-(2,2,2-trifluoroethyl)but-2-enehydrazide as a cornerstone molecule in medicinal chemistry research.

In conclusion, N-(2,2,2-trifluoroethyl)but-2-enehydrazide(CAS No. 2169896-93-7) represents a significant advancement in pharmaceutical chemistry due to its unique structural attributes and versatile reactivity. Its incorporation into drug discovery pipelines has yielded promising candidates targeting various diseases with improved pharmacological profiles. As research continues to uncover new applications for fluorinated compounds like this one,its role as a key intermediate will undoubtedly expand,driving innovation across multiple disciplines within life sciences.

2169896-93-7 (N-(2,2,2-trifluoroethyl)but-2-enehydrazide) 関連製品

- 881079-06-7(5-chloro-3-hydroxy-3-(2-oxopropyl)-1-{2-(prop-2-en-1-yloxy)phenylmethyl}-2,3-dihydro-1H-indol-2-one)

- 1795299-58-9(N-[1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl]-2,4-difluorobenzeneacetamide)

- 33468-32-5(2-Methyl-L-tryptophan)

- 1904375-51-4(N-({2,3'-bipyridine-4-yl}methyl)-2-(2-methylphenoxy)acetamide)

- 861928-17-8(2-Fluoro-3,6-diiodoanisole)

- 1033201-68-1(t-Butyl 3-Bromo-4-fluorobenzamide)

- 1020502-17-3(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine)

- 2172434-76-1(1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole)

- 500204-21-7(2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]-2-phenylacetic acid)

- 2228368-15-6(tert-butyl 3-(2-methyl-2H-indazol-3-yl)piperazine-1-carboxylate)